REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[C:3]=1[CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N+:7]=1[O-:12].ClC1C=CC=C(C(OO)=[O:27])C=1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[C:3]=1[CH2:4][S:5]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N+:7]=1[O-:12])=[O:27]
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Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CSC2=[N+](C=CC=C2)[O-])C(=CC(=C1)C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring at less than 10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at room temperature
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Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The mixture was then washed with saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The sodium sulfate was filtered off
|
Type
|
CUSTOM
|
Details
|
the chloroform solution evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a residue, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from ethanol
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(CS(=O)C2=[N+](C=CC=C2)[O-])C(=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |